N,N'-di(quinolin-6-yl)propanediamide
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Overview
Description
N,N’-di(quinolin-6-yl)propanediamide is a compound that features two quinoline moieties attached to a propanediamide backbone. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. The presence of quinoline rings in the structure of N,N’-di(quinolin-6-yl)propanediamide imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di(quinolin-6-yl)propanediamide typically involves the reaction of quinoline derivatives with a propanediamide precursor. One common method involves the reaction of quinoline-6-amine with propanediamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of N,N’-di(quinolin-6-yl)propanediamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,N’-di(quinolin-6-yl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moieties to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
N,N’-di(quinolin-6-yl)propanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of N,N’-di(quinolin-6-yl)propanediamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. The quinoline moieties play a crucial role in these interactions by forming hydrogen bonds and π-π stacking interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
N2,N6-di(quinolin-8-yl)pyridine-2,6-dicarboxamide: This compound features a pyridine ring in addition to the quinoline moieties and exhibits similar chemical and biological properties.
N-(quinolin-8-yl)picolinamide: This compound contains a picolinamide moiety and is used in similar applications as N,N’-di(quinolin-6-yl)propanediamide.
Uniqueness
N,N’-di(quinolin-6-yl)propanediamide is unique due to its specific structure, which allows for versatile chemical modifications and interactions with various molecular targets. Its dual quinoline moieties provide enhanced stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
N,N'-di(quinolin-6-yl)propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c26-20(24-16-5-7-18-14(11-16)3-1-9-22-18)13-21(27)25-17-6-8-19-15(12-17)4-2-10-23-19/h1-12H,13H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVNKLGBNKLDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)CC(=O)NC3=CC4=C(C=C3)N=CC=C4)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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